1-(2-Methoxyphenyl)-1H-benzoimidazole
Description
1-(2-Methoxyphenyl)-1H-benzoimidazole is a benzimidazole derivative characterized by a methoxy-substituted phenyl ring at the N1 position. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological and materials science applications.
Properties
CAS No. |
741731-40-8 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)benzimidazole |
InChI |
InChI=1S/C14H12N2O/c1-17-14-9-5-4-8-13(14)16-10-15-11-6-2-3-7-12(11)16/h2-10H,1H3 |
InChI Key |
DAJCNEVROANJPB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C=NC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Hydroxy-Substituted Analogs
Compounds such as 2-(2-Hydroxy-phenyl)-1H-benzimidazole (, Compound 10) and 2-(4-Hydroxy-phenyl)-1H-benzimidazole (, Compound 7) differ in the position of the hydroxyl group. Hydroxy groups enhance hydrogen-bonding capacity and acidity compared to methoxy groups.
Methoxy-Substituted Analogs
- 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole (): The 4-methoxyphenyl group at C2 combined with a benzyl group at N1 increases lipophilicity, which could enhance membrane permeability in biological systems .
Halogen-Substituted Analogs
2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole () features an electron-withdrawing bromine substituent, contrasting with the electron-donating methoxy group. This difference alters the electron density of the benzimidazole ring, impacting redox behavior and binding affinities in metal complexes or biological targets .
Substituent Type and Functional Group Impact
Thioether vs. Methoxy Groups
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole () replaces the methoxyphenyl group with a methylthio substituent. The thioether group is less polar than methoxy, reducing solubility in aqueous media but increasing stability against oxidative degradation .
Amine-Functionalized Derivatives
Derivatives like 1-(2-Methoxyphenyl)-N-(phenyl)-1H-benzo[d]imidazol-5-amine·HCl (, Compound 73) introduce an amine group at C4. This modification enhances hydrogen-bonding capabilities and basicity, which may improve interactions with biological targets such as enzymes or receptors .
Physicochemical Properties
| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 1-(2-Methoxyphenyl)-1H-benzoimidazole | 2-methoxyphenyl (N1) | ~242.3 (estimated) | Moderate polarity, steric hindrance |
| 2-(2-Hydroxy-phenyl)-1H-benzimidazole | 2-hydroxyphenyl (C2) | 210.2 | High solubility in polar solvents |
| 1-Methyl-2-(methylthio)-1H-benzimidazole | Methylthio (C2), methyl (N1) | 178.3 | Lipophilic, stable under acidic conditions |
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